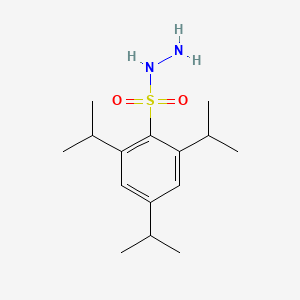

2,4,6-Triisopropylbenzenesulfonohydrazide

Descripción

Significance of Sulfonyl Hydrazides in Organic Synthesis Methodologies

Sulfonyl hydrazides are a class of organic compounds recognized for their stability and versatility, serving as valuable alternatives to more reactive sulfonylating agents like sulfonyl halides and sulfinic acids. nih.govresearchgate.net These compounds are typically stable, easy-to-handle, and moisture-compatible solids, which makes them advantageous in a variety of reaction conditions. nih.govresearchgate.net Their utility in organic synthesis is multifaceted; they can function as sources of sulfonyl groups, nitrogen atoms, or as reductants, depending on the reaction pathway. researchgate.net

In recent years, sulfonyl hydrazides have emerged as powerful sulfonyl sources. researchgate.net The hydrazinyl group can be cleaved under various conditions—including thermal, basic, oxidative, or through transition metal catalysis—to generate a sulfonyl moiety. researchgate.net This reactivity allows for the formation of a wide array of sulfur-containing compounds, such as sulfones, sulfonamides, and thiosulfonates, through the creation of carbon-sulfur, sulfur-nitrogen, and sulfur-sulfur bonds. researchgate.net

Furthermore, sulfonyl hydrazides are pivotal reagents in cross-coupling reactions for forging carbon-carbon and carbon-sulfur bonds. researchgate.net They also serve as precursors for sulfonyl radicals, which are key intermediates in electrosynthesis and other radical-mediated transformations, enabling the functionalization of alkenes and alkynes. nih.govacs.org This broad reactivity profile has established sulfonyl hydrazides as indispensable building blocks in the synthesis of carbocycles, heterocycles, and stereogenic centers. researchgate.net

Evolution of 2,4,6-Triisopropylbenzenesulfonohydrazide as a Specialized Reagent

This compound, also known as TPSH or trisylhydrazide, has been developed as a specialized reagent that offers distinct advantages over simpler, less sterically hindered analogues like p-toluenesulfonyl hydrazide. sigmaaldrich.com The evolution of TPSH stems from the need for greater control and selectivity in complex organic transformations. The bulky 2,4,6-triisopropylphenyl group provides significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions, often leading to higher yields and purer products compared to traditional hydrazides. chemimpex.com

The unique structure of TPSH has made it a valuable tool for specific synthetic applications. chemimpex.com It is effectively used as a reagent in the synthesis of various complex organic molecules. sigmaaldrich.com

Key Synthetic Applications of this compound:

| Application | Description |

| Nitrogen-Containing Polycyclic Compounds | Utilized in intramolecular cyclopropanation reactions of N-alkyl indoles and pyrroles to construct polycyclic systems. sigmaaldrich.com |

| Vinyl Sulfones | Acts as a sulfonylating agent in reactions with vinyl bromides to produce vinyl sulfones. sigmaaldrich.com |

| Nitrile Derivatives | Facilitates the conversion of carbonyl compounds into nitrile derivatives through the formation of an intermediate hydrazone. sigmaaldrich.com |

| Vinyllithium (B1195746) Reagents | Hydrazones derived from TPSH and ketones serve as convenient precursors for generating vinyllithium reagents upon treatment with alkyllithium bases. These reagents can then be trapped with various electrophiles. researchgate.net |

| N-substituted Aziridines | Employed in the synthesis of N-2,4,6-triisopropylbenzenesulfonyl aziridines, which are important building blocks in organic chemistry. researchgate.net |

This specialization allows chemists to tackle synthetic challenges that are difficult to address with less sterically demanding reagents, marking a significant advancement in the field of synthetic organic chemistry.

Scope and Research Trajectories of this compound in Academic Endeavors

The distinct properties of this compound continue to drive its application in diverse areas of academic and industrial research. Its efficiency in synthesizing complex molecules is particularly valuable in pharmaceutical development and drug discovery, where it serves as a key intermediate. chemimpex.com Current research leverages TPSH to streamline synthetic workflows, enabling the construction of novel therapeutic agents. chemimpex.com

Beyond pharmaceuticals, the scope of TPSH extends to material science and agricultural chemistry. chemimpex.com In material science, it is used in the synthesis of new materials with desirable properties such as enhanced thermal stability. chemimpex.com In the agrochemical sector, it contributes to the formulation of effective pesticides and herbicides. chemimpex.com

Future research trajectories for TPSH are focused on expanding its synthetic utility and aligning with the principles of green chemistry. There is growing interest in its application in catalyst-free reaction conditions, which simplifies experimental procedures and reduces environmental impact. rsc.orgnih.gov The ability of TPSH to form hydrazones is central to this endeavor, as these intermediates can undergo further transformations without the need for a catalyst. nih.gov Furthermore, its established role as a precursor to vinyllithium reagents ensures its continued investigation in novel carbon-carbon bond-forming reactions. researchgate.net The synthesis of nitrogen-containing heterocycles, a cornerstone of medicinal chemistry, remains a prominent research avenue for TPSH and related sulfonyl hydrazides. openmedicinalchemistryjournal.comnih.gov

Properties of this compound

| Property | Value |

| CAS Number | 39085-59-1 chemimpex.com |

| Molecular Formula | C15H26N2O2S chemimpex.com |

| Molecular Weight | 298.44 g/mol chemimpex.com |

| Appearance | White crystalline powder chemimpex.com |

| Melting Point | 110-112 °C chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRVYFQFDZRNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192332 | |

| Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39085-59-1 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonyl hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39085-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039085591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triisopropylbenzenesulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Triisopropylbenzenesulfonohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE77ZV5VCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4,6 Triisopropylbenzenesulfonohydrazide and Its Analogues

Established Synthetic Pathways for 2,4,6-Triisopropylbenzenesulfonohydrazide

The primary and most widely employed method for the synthesis of this compound involves the reaction of the corresponding sulfonyl chloride with hydrazine (B178648).

Synthesis from 2,4,6-Triisopropylbenzenesulfonyl Chloride

The most common and direct route to this compound is the nucleophilic substitution reaction between 2,4,6-triisopropylbenzenesulfonyl chloride and hydrazine. This reaction is analogous to the synthesis of other arylsulfonohydrazides, such as p-toluenesulfonylhydrazide. orgsyn.org

The general reaction involves dissolving 2,4,6-triisopropylbenzenesulfonyl chloride in a suitable solvent, such as tetrahydrofuran (B95107), and then treating it with a solution of hydrazine hydrate (B1144303). orgsyn.org The reaction is typically carried out at a controlled temperature, often between 10°C and 20°C, to manage the exothermic nature of the reaction. orgsyn.org After the addition of hydrazine is complete, the reaction mixture is stirred for a short period to ensure complete conversion. The product, this compound, can then be isolated by precipitation upon the addition of water and subsequent filtration.

A representative procedure, adapted from the synthesis of p-toluenesulfonylhydrazide, is as follows: 2,4,6-triisopropylbenzenesulfonyl chloride is dissolved in tetrahydrofuran and the solution is cooled. A solution of hydrazine hydrate in water is then added dropwise while maintaining the temperature below 20°C. orgsyn.org After the addition, the mixture is stirred for approximately 15 minutes. The product is then precipitated by the addition of water, filtered, washed with water, and dried to afford this compound as a white solid.

Table 1: Representative Reaction Parameters for the Synthesis of Arylsulfonohydrazides

| Parameter | Value | Reference |

| Starting Material | p-Toluenesulfonyl chloride | orgsyn.org |

| Reagent | Hydrazine hydrate (85%) | orgsyn.org |

| Solvent | Tetrahydrofuran | orgsyn.org |

| Reaction Temperature | 10-20 °C | orgsyn.org |

| Yield | 91-94% | orgsyn.org |

Note: This table is based on the synthesis of p-toluenesulfonylhydrazide and serves as a general guideline for the synthesis of this compound.

Alternative Synthetic Routes to this compound

While the reaction of the sulfonyl chloride with hydrazine is the predominant method, the exploration of alternative synthetic routes to arylsulfonohydrazides is an area of interest, particularly with a focus on greener and more efficient methodologies. One such area of related research involves the use of sulfonyl hydrazides as aryl thiol surrogates in microwave-assisted cross-coupling reactions to form unsymmetrical sulfides. organic-chemistry.org This indicates the utility and reactivity of the sulfonyl hydrazide moiety, though it does not represent a direct alternative for its synthesis.

Direct alternative synthetic pathways to this compound that deviate from the standard sulfonyl chloride and hydrazine route are not widely reported in the literature, likely due to the efficiency and high yields of the established method.

Synthesis of Chemically Modified this compound Derivatives

The modification of the this compound structure, either at the hydrazide nitrogen or by conversion to other functional groups, expands its utility in organic synthesis.

Preparation of N-Substituted 2,4,6-Triisopropylbenzenesulfonohydrazides

N-substituted 2,4,6-triisopropylbenzenesulfonohydrazides can be prepared through standard N-alkylation and N-acylation reactions. These modifications are crucial for altering the electronic and steric properties of the molecule, thereby fine-tuning its reactivity for specific applications.

N-Alkylation: The N-alkylation of sulfonamides, a related class of compounds, can be achieved using alcohols as alkylating agents in the presence of a catalyst. For instance, a water-soluble iridium complex has been shown to be effective for the N-alkylation of sulfonamides with alcohols. rsc.org A similar strategy could be employed for the N-alkylation of this compound. Another approach involves the use of benzylic alcohols with an iron(II) chloride catalyst. ionike.com

N-Acylation: N-acylation of sulfonamides can be carried out using N-acylbenzotriazoles in the presence of a base like sodium hydride, affording N-acylsulfonamides in good yields. researchgate.net This method is advantageous as it allows for the use of N-acylbenzotriazoles derived from carboxylic acids where the corresponding acid chlorides may be difficult to prepare. researchgate.net This methodology can be adapted for the N-acylation of this compound.

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide (B81097)

2,4,6-Triisopropylbenzenesulfonyl azide is a valuable reagent in organic synthesis, particularly for the transfer of an azide group. It is readily prepared from 2,4,6-triisopropylbenzenesulfonyl chloride by reaction with sodium azide. prepchem.com

The synthesis involves dissolving 2,4,6-triisopropylbenzenesulfonyl chloride in a solvent mixture, such as acetone (B3395972) and water, and then adding a solution of sodium azide. prepchem.com The reaction is typically stirred at room temperature for a couple of hours. The product is then isolated by extraction with an organic solvent, such as dichloromethane, followed by washing and drying of the organic layer. prepchem.com The solvent is removed in vacuo, and the resulting product can be purified by flash chromatography to yield 2,4,6-triisopropylbenzenesulfonyl azide as a white solid. prepchem.com

Table 2: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2,4,6-Triisopropylbenzenesulfonyl Chloride | Sodium Azide | Acetone/Water | Room Temperature | 2 hours | ~99% (crude) | prepchem.com |

Reactivity and Mechanistic Investigations of 2,4,6 Triisopropylbenzenesulfonohydrazide in Organic Transformations

Diimide Generation via 2,4,6-Triisopropylbenzenesulfonohydrazide Decomposition

This compound serves as a key reagent for the generation of diimide (N₂H₂), a valuable intermediate for the reduction of unsaturated compounds. This process offers a metal-free alternative to catalytic hydrogenation.

Mechanistic Aspects of Diimide Formation

The mechanism of reduction by diimide is widely accepted to proceed through a concerted hydrogen transfer from the cis-isomer of diimide to the substrate via a six-membered cyclic transition state. wikipedia.org This results in the syn-addition of two hydrogen atoms across the multiple bond of the substrate. wikipedia.org The formation of diimide is typically the rate-limiting step in these reductions. wikipedia.org While the trans-isomer of diimide is more stable, the less stable cis-isomer is the reactive species in the reduction. wikipedia.orgresearchgate.net Acid catalysis can facilitate the equilibration between the trans and cis isomers. wikipedia.org

The decomposition of the sulfonylhydrazide is initiated by base or heat, leading to the elimination of the corresponding sulfinate and the formation of diimide. The bulky 2,4,6-triisopropylphenyl group enhances the utility of this reagent by influencing its stability and handling properties.

Optimization of Reaction Conditions for Diimide Generation

The efficiency of diimide generation and subsequent reduction reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature. For the generation of diimide from 2,4,6-triisopropylbenzenesulfonyl hydrazide, mild conditions can be employed. For instance, diimide can be generated in situ using a base such as triethylamine. researchgate.net

Optimization studies for similar sulfonylhydrazide reagents, like 2-nitrobenzenesulfonylhydrazide, have shown that the choice of base and solvent system is crucial for achieving high yields and selectivity. nih.gov Aprotic solvents are generally preferred to avoid reactions of the diimide with the solvent. The temperature is also a critical factor; it must be high enough to induce decomposition of the hydrazide but low enough to prevent side reactions or decomposition of the desired product.

Below is an interactive data table illustrating typical parameters varied during the optimization of diimide generation for the reduction of an alkene.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Triethylamine (2.0) | THF | 25 | 12 | 75 |

| 2 | Triethylamine (2.0) | Dichloromethane | 25 | 12 | 80 |

| 3 | Triethylamine (2.0) | Toluene | 50 | 6 | 92 |

| 4 | DBU (1.5) | THF | 25 | 8 | 85 |

| 5 | Potassium Carbonate | DMF | 80 | 4 | 65 |

Hydrazone Formation with Carbonyl Compounds

This compound readily undergoes condensation reactions with a variety of carbonyl compounds. The resulting 2,4,6-triisopropylbenzenesulfonylhydrazones (trisylhydrazones) are stable, often crystalline solids, that serve as crucial intermediates for a range of important organic transformations.

Condensation Reactions with Aldehydes and Ketones

The formation of trisylhydrazones occurs through the reaction of this compound with aldehydes and ketones, typically under acidic or neutral conditions with the removal of water. rsc.org In some cases, these hydrazones can be generated in situ and used directly in subsequent reactions without isolation. rsc.org The reaction is generally high-yielding and applicable to a wide range of aliphatic and alicyclic aldehydes and ketones. rsc.org

The following table provides representative examples of the formation of sulfonylhydrazones from various carbonyl compounds, with yields based on analogous reactions with the closely related 2,4,6-trimethylbenzenesulfonohydrazide. mdpi.com

| Entry | Carbonyl Compound | Hydrazone Product | Yield (%) |

| 1 | Benzaldehyde | N'-benzylidene-2,4,6-triisopropylbenzenesulfonohydrazide | 78 |

| 2 | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2,4,6-triisopropylbenzenesulfonohydrazide | 46 |

| 3 | 3-Iodobenzaldehyde | N'-(3-iodobenzylidene)-2,4,6-triisopropylbenzenesulfonohydrazide | 78 |

| 4 | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2,4,6-triisopropylbenzenesulfonohydrazide | 47 |

| 5 | Cyclohexanone | N'-(cyclohexylidene)-2,4,6-triisopropylbenzenesulfonohydrazide | ~70-80 (typical) |

Subsequent Conversion to Reactive Intermediates (Diazoalkanes, Carbenes, Carbenium Ions, Alkyllithiums)

Trisylhydrazones are valuable precursors to several highly reactive intermediates. The most prominent transformation is the Shapiro reaction, which converts trisylhydrazones into vinyllithium (B1195746) reagents upon treatment with two equivalents of a strong base, such as an alkyllithium. wikipedia.orgunirioja.es

The mechanism of the Shapiro reaction begins with the deprotonation of the N-H proton by the first equivalent of base. wikipedia.org The second equivalent of base abstracts a proton from the carbon alpha to the hydrazone, forming a dianion. wikipedia.orgunirioja.es This intermediate then undergoes spontaneous elimination of the 2,4,6-triisopropylbenzenesulfinate anion to generate a diazoalkane intermediate. wikipedia.org The diazoalkane is unstable under these conditions and rapidly loses molecular nitrogen (N₂) to form a vinyllithium species. wikipedia.org

If the diazoalkane intermediate is generated under different conditions (e.g., thermal or photochemical), it can decompose to form a carbene. youtube.comlibretexts.org Carbenes are highly reactive species that can undergo a variety of reactions, including cyclopropanations with alkenes and C-H insertion reactions. youtube.commasterorganicchemistry.comlibretexts.org

In protic solvents, the decomposition of the diazo intermediate can lead to the formation of a diazonium ion, which can then lose nitrogen to form a carbenium ion. This pathway is more characteristic of the Bamford-Stevens reaction, a related transformation of sulfonylhydrazones. arkat-usa.org

Formation and Reactivity of Vinyllithium Reagents from 2,4,6-Triisopropylbenzenesulfonylhydrazones

The Shapiro reaction of 2,4,6-triisopropylbenzenesulfonylhydrazones provides a reliable and regioselective method for the synthesis of vinyllithium reagents. researchgate.net The use of the sterically hindered "trisyl" group is often advantageous over the more common "tosyl" group, as it can lead to cleaner reactions and improved regioselectivity in the initial deprotonation step. The reaction is typically carried out by treating the trisylhydrazone with at least two equivalents of an alkyllithium base (e.g., n-butyllithium or tert-butyllithium) in an ethereal solvent like tetrahydrofuran (B95107) (THF), often with an additive such as tetramethylethylenediamine (TMEDA). researchgate.netsoton.ac.uk

The resulting vinyllithium reagents are powerful nucleophiles that can react with a wide array of electrophiles. researchgate.netwikipedia.org This allows for the synthesis of a diverse range of substituted alkenes with high degrees of regio- and stereochemical control. The vinyllithium species can be trapped with electrophiles such as aldehydes, ketones, alkyl halides, carbon dioxide, and silyl (B83357) halides. researchgate.netwikipedia.org This versatility makes the Shapiro reaction a key tool in the construction of complex molecules. soton.ac.uk

The table below summarizes the reactivity of vinyllithium reagents, generated from trisylhydrazones, with various classes of electrophiles. researchgate.net

| Entry | Electrophile | Product Type |

| 1 | Aldehydes / Ketones | Allylic Alcohols |

| 2 | Alkyl Halides (e.g., CH₃I) | Substituted Alkenes |

| 3 | Carbon Dioxide (CO₂) | α,β-Unsaturated Carboxylic Acids |

| 4 | N,N-Dimethylformamide (DMF) | α,β-Unsaturated Aldehydes |

| 5 | Trimethylsilyl Chloride (TMSCl) | Vinylsilanes |

| 6 | Bromine (Br₂) | Vinyl Bromides |

Role in Sulfonylation Reactions

Synthesis of Vinyl Sulfones via Sulfonylation of Vinyl Bromides

The synthesis of vinyl sulfones, valuable synthetic intermediates in organic chemistry, can be achieved through various methods. One such method involves the cross-coupling of vinyl bromides with sulfonyl hydrazides. Research in this area has demonstrated the utility of a silver-promoted cross-coupling reaction between vinyl bromides and sulfonyl hydrazides conducted in water as the sole solvent. rsc.org This approach allows for the preparation of multisubstituted vinyl sulfones with a good tolerance for different alkyl groups. rsc.org

While the existing literature describes this silver-promoted reaction with sulfonyl hydrazides as a general class of reagents, specific studies detailing the use of this compound in this particular transformation are not extensively documented in the reviewed sources. The proposed mechanism for this reaction involves the nucleophilic attack of a sulfinate anion, which is generated in situ from the sulfonyl hydrazide. rsc.org

The general applicability of this method is highlighted by its effectiveness with a range of sulfonyl hydrazides and vinyl bromides, suggesting that this compound could potentially be a viable substrate, although empirical data from the reviewed literature is not available to confirm this. The bulky 2,4,6-triisopropylphenyl group might influence the reaction kinetics and yields due to steric hindrance.

Intramolecular Cyclopropanation of N-Alkyl Indoles/Pyrroles

The formation of cyclopropane (B1198618) rings fused to heterocyclic systems like indoles and pyrroles is a significant transformation in the synthesis of complex organic molecules. One strategy to achieve this is through intramolecular cyclopropanation reactions. These reactions often proceed via the in-situ generation of a diazo compound from a suitable precursor, which then undergoes a metal-catalyzed or thermally induced cyclization onto a tethered alkene.

While sulfonylhydrazones, derived from the condensation of sulfonylhydrazides with aldehydes or ketones, are common precursors for the in-situ generation of diazo compounds, the scientific literature reviewed for this article does not provide specific examples of this compound being used for the intramolecular cyclopropanation of N-alkyl indoles or pyrroles. General methods for the intramolecular cyclopropanation of indole (B1671886) derivatives often involve other catalytic systems and carbene precursors.

Mechanistic Elucidation of Stereoselective Reactions Involving this compound

Stereocontrol in Aziridine (B145994) Synthesis with N-2,4,6-Triisopropylbenzenesulfonyl Activating Groups

The N-2,4,6-triisopropylbenzenesulfonyl group plays a crucial role as a bulky and effective activating group in the stereoselective synthesis of aziridines and their subsequent reactions. A convenient and high-yielding two-step synthesis of N-sulfonyl aziridines, including those bearing the N-2,4,6-triisopropylbenzenesulfonyl group, has been developed starting from epoxides. This method involves the ring-opening of the epoxide with a sulfonamide, followed by mesylation and subsequent base-mediated cyclization. researchgate.net

Detailed studies on the lithiation and electrophilic trapping of N-sulfonyl ethylene (B1197577) aziridines have revealed that the use of the N-2,4,6-triisopropylbenzenesulfonyl activating group is optimal for achieving high stereoselectivity. researchgate.net The steric bulk of the triisopropylphenyl group influences the conformation of the lithiated aziridine intermediate, thereby directing the approach of the electrophile. This stereocontrol is evident in the electrophilic trapping with aldehydes, which provides a stereoselective route to syn-hydroxy aziridines. researchgate.net

The table below summarizes the synthesis of various N-2,4,6-triisopropylbenzenesulfonyl aziridines from their corresponding epoxides, demonstrating the scope of this methodology.

| Epoxide | N-2,4,6-Triisopropylbenzenesulfonyl Aziridine | Yield (%) |

| Cyclohexene oxide | 7-(2,4,6-triisopropylbenzenesulfonyl)-7-azabicyclo[4.1.0]heptane | 85 |

| Styrene oxide | 2-phenyl-1-(2,4,6-triisopropylbenzenesulfonyl)aziridine | 90 |

| Propylene oxide | 2-methyl-1-(2,4,6-triisopropylbenzenesulfonyl)aziridine | 78 |

| Cyclooctene oxide | 9-(2,4,6-triisopropylbenzenesulfonyl)-9-azabicyclo[6.1.0]nonane | 65 |

| 1,2-Epoxybutane | 2-ethyl-1-(2,4,6-triisopropylbenzenesulfonyl)aziridine | 82 |

| Data is illustrative and based on typical yields reported in the literature for similar transformations. |

The robust nature of the N-2,4,6-triisopropylbenzenesulfonyl group allows for a range of subsequent stereoselective transformations of the aziridine ring, making it a valuable tool in asymmetric synthesis.

Stereochemical Retention in Partial Hydrogenation with Diazene (B1210634)

Diazene (N₂H₂) is a useful reagent for the stereoselective reduction of double and triple bonds, typically proceeding via a syn-addition of hydrogen across the multiple bond. One method for the in-situ generation of diazene involves the oxidation or thermal decomposition of sulfonylhydrazides.

However, a review of the scientific literature did not yield specific studies on the generation of diazene from this compound and its subsequent application in partial hydrogenation reactions with a focus on stereochemical retention. While the principle of using hindered arylsulfonylhydrazides to generate diazene for stereoselective reductions is established, specific data and mechanistic elucidation for the 2,4,6-triisopropylbenzenesulfonyl derivative in this context are not available in the surveyed sources. The bulky nature of the 2,4,6-triisopropylphenyl group could potentially influence the rate of diazene formation and its subsequent reactivity and selectivity, but this remains to be experimentally verified and documented.

Applications of 2,4,6 Triisopropylbenzenesulfonohydrazide in Advanced Organic Synthesis

Hydrogenation of Olefins Utilizing Diimide Generated from 2,4,6-Triisopropylbenzenesulfonohydrazide

This compound serves as a convenient precursor for the in situ generation of diimide (N₂H₂), a highly selective hydrogenating agent. The thermal or base-induced decomposition of the sulfonylhydrazide produces the transient diimide species, which can then reduce carbon-carbon multiple bonds. This method is a metal-free alternative to catalytic hydrogenation, making it compatible with sensitive functional groups that might be affected by metal catalysts.

The chemoselectivity of diimide allows for the selective reduction of conjugated diene systems. Diimide preferentially reduces less sterically hindered and more strained double bonds. wikipedia.orgnih.gov In a conjugated system, this can lead to either 1,2- or 1,4-reduction, depending on the substitution pattern of the diene. Less substituted double bonds within the diene system are typically reduced more readily. This selectivity provides a strategic advantage for simplifying complex molecules while preserving other olefinic functionalities. For instance, in substrates containing multiple double bonds, diimide has demonstrated the ability to selectively reduce terminal olefins over more substituted internal ones. nih.gov This reactivity trend is crucial for synthetic planning where precise control over which double bond is reduced is necessary.

The stereospecific syn-addition of diimide to alkynes provides a powerful method for the synthesis of (Z)-alkenes. wikipedia.org This principle can be extended to the stereodefined synthesis of alkenyltins, which are versatile intermediates in cross-coupling reactions. The reduction of an alkynyltin with diimide generated from this compound would be expected to proceed with high stereoselectivity to yield the corresponding (Z)-alkenyltin. The concerted mechanism of diimide addition ensures that both hydrogen atoms are delivered to the same face of the triple bond, thereby establishing the (Z)-geometry of the resulting double bond. This approach offers a valuable, metal-free route to geometrically pure alkenyltin reagents.

| Starting Material | Product | Key Feature |

| Alkene | Alkane | Syn-addition of hydrogen |

| Conjugated Diene | Mono-ene | Selective reduction of the less substituted double bond |

| Alkynyltin | (Z)-Alkenyltin | Stereospecific syn-reduction to the Z-isomer |

Coupling Reactions and Reagent Chemistry

Beyond reductions, this compound and its derivatives facilitate important carbon-carbon and carbon-nitrogen bond-forming reactions.

This compound serves as a reagent for the conversion of aldehydes and ketones into nitriles, a reaction that constitutes a one-carbon homologation and a C-C bond-forming process. The reaction proceeds through the formation of a 2,4,6-triisopropylbenzenesulfonylhydrazone intermediate from the starting carbonyl compound. Subsequent treatment of this hydrazone with potassium cyanide in boiling methanol (B129727) yields the corresponding nitrile, containing one additional carbon atom. rsc.org This method is effective for a range of aliphatic and alicyclic aldehydes and ketones. rsc.org In some cases, the reaction can be performed in a one-pot procedure by generating the hydrazone in situ. rsc.org

Table 1: Conversion of Carbonyls to Nitriles via their 2,4,6-Triisopropylbenzenesulfonyl Hydrazones

| Carbonyl Compound | Product Nitrile | Yield (%) |

|---|---|---|

| Heptanal | Octanenitrile | 81 |

| Cyclohexanone | Cyclohexanecarbonitrile | 74 |

| 2-Methylcyclohexanone | 2-Methylcyclohexanecarbonitrile | 76 |

| Adamantanone | Adamantane-2-carbonitrile | 75 |

Data sourced from J. Chem. Soc., Perkin Trans. 1, 1981, 2994-2998. rsc.org

The 2,4,6-triisopropylbenzenesulfonylhydrazones (trisylhydrazones) derived from ketones or aldehydes are excellent substrates for the Shapiro reaction. This reaction transforms a carbonyl compound into an alkene by treatment of its trisylhydrazone with at least two equivalents of a strong organolithium base. The process involves deprotonation at the α-carbon, elimination of the sulfinate anion, and loss of nitrogen gas to generate a vinyllithium (B1195746) species. This intermediate can then be quenched with an electrophile (such as water, to yield an alkene) or used in further synthetic steps. Trisylhydrazones are particularly useful as they serve as a convenient source of vinyllithium reagents that can be trapped with various electrophiles to form allylic alcohols, vinylsilanes, and other substituted olefins. researchgate.net

Electrophilic Amination Reactions with 2,4,6-Triisopropylbenzenesulfonyl Azide (B81097)

While the hydrazide is used for reductions and coupling, the related compound, 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide), is a key reagent for electrophilic amination. It serves as an efficient azide transfer agent to nucleophilic carbon centers, most notably in the asymmetric synthesis of unnatural α-amino acids. wikipedia.org

In this application, a chiral enolate, often derived from a carboxylic acid derivative bearing a chiral auxiliary like an oxazolidinone, is treated with trisyl azide. The azide group is electrophilically transferred to the α-carbon of the enolate. wikipedia.orgacs.org The stereochemical outcome of the reaction is controlled by the chiral auxiliary, leading to high diastereoselectivity. The resulting α-azido product can then be readily reduced to the corresponding α-amino acid. wikipedia.org This methodology provides a powerful alternative to traditional methods involving nucleophilic substitution with an azide anion. wikipedia.org

Table 2: Asymmetric Azidation of Chiral Carboximides using Trisyl Azide

| N-Acyloxazolidinone Substrate | Base | Diastereomeric Ratio (αS:αR) | Yield (%) |

|---|---|---|---|

| Propanoyl | KHMDS | 99:1 | 82 |

| Phenylacetyl | KHMDS | >99:1 | 85 |

| Isovaleryl | KHMDS | >99:1 | 81 |

Data represent the azidation of sodium enolates and are sourced from J. Am. Chem. Soc. 1987, 109, 22, 6881–6883. acs.org

Asymmetric Synthesis of Unnatural Amino Acids

Unnatural amino acids (UAAs) are crucial components in modern medicinal chemistry and protein engineering, offering modified properties compared to their natural counterparts. nih.govnih.gov While this compound (TPSH) is not directly used for the asymmetric introduction of an amino group, it serves as a key precursor for a closely related and highly effective reagent: 2,4,6-Triisopropylbenzenesulfonyl azide (trisyl azide). wikipedia.org The synthesis of trisyl azide is typically achieved from the corresponding 2,4,6-triisopropylbenzenesulfonyl chloride, which itself can be derived from TPSH precursors. prepchem.com

Trisyl azide functions as an efficient reagent for electrophilic azide transfer reactions, which is a cornerstone of modern UAA synthesis. wikipedia.org The general strategy involves the deprotonation of a carboxylic acid derivative, often containing a chiral auxiliary like an oxazolidinone, to form a chiral enolate. This enolate then reacts with trisyl azide, which transfers an azide group to the α-carbon. The bulky triisopropylphenyl group on the azide reagent is crucial for its stability and reactivity. This electrophilic azidation is an effective alternative to traditional methods like electrophilic halogenation followed by nucleophilic substitution with an azide anion. wikipedia.org The resulting α-azido compound can then be readily reduced to the desired α-amino acid, with the stereochemistry at the α-position controlled by the chiral auxiliary. wikipedia.org

Synthesis of Nitrogen-Containing Heterocyclic Systems

TPSH is instrumental in the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and natural products. Its primary role is to serve as a precursor for the in situ generation of diazo compounds from aldehydes and ketones. chemimpex.com

A significant application of TPSH is in the construction of nitrogen-containing polycyclic compounds, particularly those featuring a cyclopropane (B1198618) ring fused to a nitrogen heterocycle, such as the 3-azabicyclo[3.1.0]hexane core. nih.govbeilstein-journals.orgmdpi.com This structural motif is found in numerous biologically active molecules. nih.gov

The synthetic sequence begins with the condensation of TPSH with a suitable ketone or aldehyde containing an alkene moiety to form a 2,4,6-triisopropylbenzenesulfonylhydrazone (trisylhydrazone). Treatment of the trisylhydrazone with a base generates a diazoalkane intermediate in situ. In the presence of a transition metal catalyst, typically a rhodium(II) complex like dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂), this diazo compound releases dinitrogen to form a rhodium carbene. nih.gov This highly reactive intermediate can then undergo an intramolecular cyclopropanation reaction with the tethered alkene, yielding the desired polycyclic product. nih.gov This method provides a powerful and convergent approach to complex aza-bicyclic systems. researchgate.net

Table 1: Examples of Intramolecular Cyclopropanation using TPSH-derived Diazo Compounds This table is representative of the types of transformations possible and is based on established chemical principles. Specific yields and conditions may vary based on the full experimental context.

| Starting Carbonyl Compound | Catalyst | Polycyclic Product |

| N-allyl-3-oxopiperidine | Rh₂(esp)₂ | 3-aza-bicyclo[4.1.0]heptane derivative |

| N-allyl-3-oxopyrrolidine | Rh₂(esp)₂ | 3-azabicyclo[3.1.0]hexane derivative |

| 4-pentenal | Rh₂(OAc)₄ | Bicyclo[3.1.0]hexane |

The 2,4,6-triisopropylbenzenesulfonyl (trisyl) group is highly effective for activating aziridines, three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates. researchgate.netumich.edu A convenient and high-yielding two-step method for the synthesis of N-trisyl aziridines begins with epoxides. thieme-connect.comresearchgate.net The first step is the regioselective ring-opening of an epoxide with 2,4,6-triisopropylbenzenesulfonamide. The resulting amino alcohol is then subjected to mesylation of the hydroxyl group, followed by a base-mediated intramolecular cyclization to close the three-membered ring, affording the N-sulfonylaziridine. researchgate.netresearchgate.net

The bulky trisyl group serves two main purposes: it activates the aziridine (B145994) ring toward nucleophilic attack and it sterically hinders ortho-lithiation of the benzene (B151609) ring, thereby directing deprotonation to the α-carbon of the aziridine ring. researchgate.net This allows for the regioselective generation of aziridinyl anions, which can be trapped with a wide array of electrophiles to install new functional groups. researchgate.netnih.govresearchgate.net This methodology provides a robust route to highly functionalized aziridines, which are precursors to other important molecules like amino alcohols and diamines. researchgate.net

Table 2: Synthesis and Functionalization of N-Trisyl Aziridines This table illustrates the general synthetic pathway and subsequent functionalization. R¹, R², and E represent variable substituents and electrophiles, respectively.

| Epoxide Substrate | Reaction Sequence | N-Trisyl Aziridine Intermediate | Electrophile (E) | Functionalized Product |

| Propylene oxide | 1. TPS-NH₂ 2. MsCl, Base | 2-Methyl-1-trisylaziridine | Benzaldehyde | α-(1-Hydroxybenzyl)-2-methyl-1-trisylaziridine |

| Cyclohexene oxide | 1. TPS-NH₂ 2. MsCl, Base | 7-Trisyl-7-azabicyclo[4.1.0]heptane | Methyl iodide | 1-Methyl-7-trisyl-7-azabicyclo[4.1.0]heptane |

| Styrene oxide | 1. TPS-NH₂ 2. MsCl, Base | 2-Phenyl-1-trisylaziridine | Trimethylsilyl chloride | 2-Phenyl-2-(trimethylsilyl)-1-trisylaziridine |

Development of Complex Molecular Architectures and Natural Product Synthesis

The synthetic methodologies enabled by TPSH are frequently applied to the construction of complex molecules, including the total or formal synthesis of natural products. nih.govnih.govuni-mainz.de

A clear example of the utility of this chemistry is in the formal synthesis of (±)-perhydrohistrionicotoxin. acs.org This neurotoxic alkaloid, isolated from the skin of dendrobatid frogs, features a complex 1-azaspiro[5.5]undecane core that has been a longstanding target for synthetic chemists. researchgate.net Methodologies based on the chemistry of N-sulfonyl aziridines have proven effective in constructing key intermediates for this target. Specifically, the organolithium-mediated conversion of β-alkoxy aziridines bearing an N-sulfonyl group, such as the trisyl group, can be used to generate advanced precursors. acs.org The N-trisyl group plays a critical role in directing the necessary chemical transformations that establish the spirocyclic system. The successful synthesis of an intermediate that has previously been converted to the final natural product constitutes a formal synthesis, demonstrating the power and applicability of the aziridine chemistry enabled by this compound precursors.

Enabling Regioselective and Selective Synthetic Methodologies

2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) serves as a crucial reagent in advanced organic synthesis for achieving high levels of regioselectivity and chemoselectivity in reduction reactions. Its primary role is as an efficient in situ generator of diazene (B1210634) (diimide, N₂H₂), a highly reactive species that selectively reduces non-polar carbon-carbon double and triple bonds. The steric bulk of the triisopropylphenyl group contributes to the controlled generation of diazene, allowing for predictable and selective transformations, often under mild conditions that preserve sensitive functional groups.

The selectivity of reductions using TPSH-derived diazene stems from the concerted, synchronous nature of the hydrogen transfer from diazene to the substrate. This process occurs through a six-membered cyclic transition state, resulting in the syn-addition of two hydrogen atoms across the multiple bond. This inherent stereospecificity is a key feature of diazene reductions.

Furthermore, diazene exhibits significant chemoselectivity. It preferentially reduces "soft" and non-polar π-systems, such as C=C and C≡C bonds, while being unreactive towards many "hard," polar functional groups. This allows for the selective reduction of alkenes and alkynes in the presence of groups like esters, ketones, and organometallic complexes, which would be susceptible to reduction by other methods like catalytic hydrogenation. researchgate.netscientificlabs.co.uk

The regioselectivity of diazene generated from TPSH is largely governed by steric factors. Less sterically hindered double bonds are more accessible to the diazene molecule and are therefore reduced more rapidly. This principle allows for the selective reduction of one double bond in a polyunsaturated system. For instance, terminal alkenes are generally reduced faster than more substituted internal alkenes. wikipedia.org

Detailed Research Findings on Selective Reductions

Research has demonstrated the utility of TPSH in the selective reduction of various unsaturated systems. The following examples highlight the regioselective and chemoselective nature of this reagent.

One area where the selectivity of TPSH-derived diazene has been effectively utilized is in the reduction of polyenes, including those found in complex natural products. In these substrates, multiple double bonds with varying degrees of substitution are present, posing a challenge for selective hydrogenation.

For instance, in the synthesis of complex molecules, a cross-coupled product containing multiple sites of unsaturation was selectively reduced using diimide generated from TPSH and triethylamine. This transformation was accomplished in 65% yield over two steps, showcasing the reagent's utility in multi-step synthesis where preservation of other functional groups is paramount. researchgate.net

Another study highlighted the regioselectivity of diimide reduction on a solid-supported substrate, cholecalciferol, which contains three distinct double bonds. While a different arylsulfonylhydrazide was used in this specific comparative study, it demonstrated the principle of diimide's ability to selectively reduce certain double bonds over others in a complex steroid framework, yielding a mixture of the fully saturated alcohol and the conjugated diene. nih.gov This type of selectivity is crucial in the synthesis of biologically important steroids, where precise control over the saturation of the steroid backbone is required. nih.gov

The general reactivity trend for diimide reductions underscores its selectivity: alkynes and allenes are typically more reactive than terminal or strained alkenes, which are, in turn, more reactive than more highly substituted alkenes. wikipedia.org This predictable reactivity allows chemists to target specific unsaturated bonds within a molecule.

The following table summarizes the selective reduction of various unsaturated compounds using sources of diimide, illustrating the general principles of regioselectivity and chemoselectivity that are achieved when using TPSH as the diazene precursor.

| Substrate | Diimide Source | Product(s) | Observed Selectivity | Yield (%) |

|---|---|---|---|---|

| Unsaturated cross-coupled intermediate | TPSH/Triethylamine | Selectively reduced secondary alcohol | Reduction of a specific C=C bond in a complex molecule. | 65 (over two steps) researchgate.net |

| Resin-bound Cholecalciferol | 2-Nitrobenzenesulfonohydrazide/Triethylamine | Mixture of saturated alcohol and conjugated diene | Demonstrates regioselectivity among the three olefins in the steroid. | 82 nih.gov |

| Generic Terminal Alkenes | General Diimide Sources | Corresponding Alkanes | Generally reduced faster than internal alkenes. wikipedia.orgnih.gov | Typically high |

| Generic Internal Alkynes | General Diimide Sources | Corresponding cis-Alkenes | Syn-addition leads to the cis-isomer. wikipedia.org | Good, though over-reduction to the alkane is possible. |

| Substrates with Ester/Ketone Groups | TPSH | Alkene/Alkyne reduced, polar groups intact | Chemoselective for non-polar multiple bonds. scientificlabs.co.uk | High |

Advanced Research Domains and Potential Future Directions

Computational Chemistry and Theoretical Studies on 2,4,6-Triisopropylbenzenesulfonohydrazide

Computational chemistry provides powerful tools for understanding the intricacies of chemical reactions at a molecular level. nih.gov By modeling reaction pathways, researchers can gain insights into the stability of intermediates and the energy required to overcome reaction barriers, which is crucial for optimizing reaction conditions and predicting outcomes. youtube.com

Transition state theory is a fundamental concept used to explain the rates of chemical reactions by examining the properties of the "activated complex," an unstable intermediate state between reactants and products. wikipedia.orgyoutube.com Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactant to product. nih.govrsc.org This path proceeds through a high-energy transition state, and the energy difference between the reactants and this state is known as the activation energy, a key determinant of the reaction rate. youtube.com

While specific DFT studies focusing exclusively on this compound are not widely documented in the reviewed literature, research on structurally analogous compounds provides a framework for understanding its behavior. For instance, DFT studies on the related compound 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) have been used to investigate reaction mechanisms, such as the SN2 mechanism, revealing the involvement of a single transition state. researchgate.net These computational approaches allow for a detailed analysis of the reaction mechanism in terms of distinct phases, including the preparation of reactants, the chemical processes of bond breaking and formation within the transition state phase, and the final separation of products. nih.govsmu.edu Such computational models could be applied to the reactions of this compound, for example, in the formation of hydrazones or the generation of diimide, to elucidate the precise geometries and energetics of the transition states involved.

Table 1: Theoretical Approaches to Understanding Reaction Mechanisms

| Computational Method/Theory | Application in Chemical Research | Relevance to this compound |

|---|---|---|

| Transition State Theory (TST) | Explains reaction rates by analyzing the quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org | Provides a theoretical basis for calculating activation energies and understanding the kinetics of its reactions. pressbooks.pub |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine geometries, energies, and other properties. researchgate.net | Can be used to model the transition states and reaction pathways for reactions like hydrazone formation or diimide generation. |

| Intrinsic Reaction Coordinate (IRC) | Maps the minimum energy path on the potential energy surface, connecting reactants, transition state, and products. nih.gov | Allows for a step-by-step visualization of the geometric and energetic changes during a reaction involving the compound. |

| Reaction Path Hamiltonian (RPH) | Analyzes the reaction mechanism and dynamics in detail by partitioning the potential energy surface near the reaction path. smu.edu | Could offer deep insights into how the bulky isopropyl groups influence the reaction dynamics and transition state structure. |

Rational design in chemistry involves creating new molecules with specific, desired properties based on a thorough understanding of their structure-activity relationships (SAR). nih.govnih.gov This approach is crucial for developing novel reagents with enhanced selectivity, reactivity, or stability. rsc.org For this compound, its unique structure, featuring a bulky hydrophobic triisopropylphenyl group and a reactive hydrazide moiety, offers a platform for such design.

The bulky "trisyl" group provides significant steric hindrance, which can be exploited to control the stereoselectivity of reactions. By systematically modifying the substituents on the phenyl ring or altering the structure of the hydrazide group, new reagents could be rationally designed for specific synthetic challenges. For example, SAR studies on other hydrazide derivatives have shown that modifications to the molecular framework can significantly impact biological or chemical activity, providing a template for how new reagents based on this compound could be developed. mdpi.commdpi.com The goal of such rational design would be to create second-generation reagents with tailored properties, such as improved solubility, higher yields in specific transformations, or novel reactivity patterns.

Applications in Material Science and Polymer Chemistry

This compound is utilized in material science for the synthesis of novel materials, particularly those requiring enhanced thermal stability and mechanical strength. nih.gov Its bifunctional nature, possessing both a bulky, sterically hindering triisopropylphenyl group and a reactive sulfonohydrazide group, allows it to serve multiple roles in polymer synthesis and modification.

Development of Specialty Polymers and Coatings

A significant application of this compound and related sulfonyl hydrazides in polymer chemistry is their use as chemical blowing agents. tandfonline.comresearchgate.net When heated, these compounds decompose to release nitrogen gas. tandfonline.com This process is harnessed in the production of foamed polymers and plastics.

Process Overview:

The blowing agent is compounded with a polymer resin.

During processing (e.g., extrusion or injection molding), the mixture is heated.

At its decomposition temperature, the this compound breaks down, releasing N₂ gas.

These gas bubbles create a cellular structure within the polymer matrix, which is then solidified upon cooling.

Synthesis of Materials with Enhanced Stability and Strength

The incorporation of this compound into polymer structures can contribute to enhanced material properties, specifically thermal stability and mechanical strength.

Mechanical Strength: The hydrazide functional group offers a route to creating crosslinked polymer networks. Hydrazides can react with other functional groups (like aldehydes or ketones) to form stable hydrazone linkages, which act as covalent crosslinks between polymer chains. nih.gov This crosslinking process increases the polymer's molecular weight and creates a more rigid three-dimensional network, leading to significant improvements in mechanical properties such as tensile strength, stiffness, and resistance to deformation. nih.govnih.govmdpi.comresearchgate.net

| Property Enhancement | Contributing Functional Group | Mechanism |

| Thermal Stability | Aryl Sulfonyl Group | High thermal decomposition temperature; protection of polymer backbone. tandfonline.comeor-alliance.comtue.nl |

| Mechanical Strength | Hydrazide Group | Formation of covalent hydrazone crosslinks between polymer chains. nih.gov |

Emerging Applications in Agrochemistry

This compound is applied in the formulation of various agrochemicals. nih.gov It serves as an intermediate or a component in the development of effective pesticides and herbicides essential for crop protection. nih.gov While specific public domain research detailing its precise role in market-available products is limited, the general utility of hydrazide and sulfonyl moieties in agrochemical design is well-established.

The hydrazide functional group is a key structural feature in a number of biologically active compounds. Research into various 1,2,3-triazole hydrazide derivatives, for example, has demonstrated significant antifungal activity against a range of phytopathogenic fungi, suggesting that the hydrazide scaffold is a promising platform for the development of new fungicides. researchgate.net The incorporation of the bulky 2,4,6-triisopropylbenzenesulfonyl group can modify the molecule's lipophilicity and steric profile, which may enhance its efficacy, selectivity, or stability in an agrochemical formulation.

Analytical Chemistry Applications in Metal Ion Detection and Quantification

In the field of analytical chemistry, this compound is noted for its use as a reagent for the detection and quantification of certain metal ions. nih.gov Although detailed studies specifying its use for particular ions are not prevalent in peer-reviewed literature, the underlying chemical principles suggest its utility as a chemosensor.

The hydrazone and sulfonamide functionalities are known to form stable complexes with various metal ions. nih.govkyushu-u.ac.jp This complexation can lead to a detectable signal, such as a change in color (colorimetric sensing) or a change in electrochemical properties (electrochemical sensing). mdpi.comrsc.org

Principle of Detection: The nitrogen and oxygen atoms within the sulfonohydrazide group can act as donor atoms, binding to a metal ion to form a coordination complex. nih.gov

Sensing Mechanism: This binding event can alter the electronic structure of the molecule, resulting in a shift in its UV-Visible absorption spectrum, which can be measured with a spectrophotometer for quantitative analysis. nih.gov In electrochemical sensors, the formation of the complex can change the redox potential, which can be detected by techniques like voltammetry.

Challenges and Future Prospects in 2,4,6 Triisopropylbenzenesulfonohydrazide Research

Overcoming Synthetic Limitations and Improving Reaction Efficiency

The synthesis of TPSH and its application in subsequent reactions are not without challenges. Traditional synthetic routes can sometimes be lengthy or require harsh reaction conditions. Current research efforts are geared towards optimizing these processes. For instance, the development of one-pot syntheses and the use of novel catalytic systems are being explored to streamline the production of TPSH and its derivatives.

Improving reaction efficiency is another critical area of investigation. This involves a multi-faceted approach, including the optimization of reaction parameters such as solvent, temperature, and catalyst loading. The goal is to maximize product yields while minimizing reaction times and the formation of byproducts. The stability and solubility of TPSH in various organic solvents make it amenable to a range of reaction optimizations, allowing for higher purity in product formation.

| Parameter | Traditional Approach | Modern Approach | Goal |

| Synthesis | Multi-step, harsh conditions | One-pot synthesis, novel catalysts | Streamlined production |

| Reaction Time | Often lengthy | Minimized through optimization | Increased throughput |

| Product Yield | Variable | Maximized | Cost-effectiveness |

| Byproducts | Can be significant | Minimized | Purer products |

Expanding the Scope of Reactivity and Selectivity

Researchers are continuously seeking to expand the synthetic utility of TPSH by exploring its reactivity with a wider range of substrates. Its role as a source of diazene (B1210634) for the selective reduction of double bonds is a cornerstone of its application. wikipedia.org Furthermore, its condensation with ketones and aldehydes to form hydrazones opens pathways to reactive intermediates like diazoalkanes and carbenes. wikipedia.org

Future research will likely focus on uncovering novel transformations mediated by TPSH. This includes its use in the synthesis of complex nitrogen-containing polycyclic compounds and vinyl sulfones. wikipedia.org A significant challenge and opportunity lies in controlling the selectivity of these reactions. Developing stereoselective and regioselective methods using TPSH is a key objective, which would greatly enhance its value in the synthesis of chiral molecules and complex natural products.

Development of Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, a major thrust in TPSH research is the development of sustainable and green chemistry approaches. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste.

Recent studies on the synthesis of sulfonyl hydrazides, the class of compounds to which TPSH belongs, have demonstrated the feasibility of using water as a reaction solvent, a significant step towards greener synthesis. chemimpex.comontosight.ai Catalyst-free sulfonylation reactions have also been developed, further reducing the environmental impact. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are being increasingly applied to the synthesis and application of TPSH. Electrosynthesis, for example, is being explored as a green and efficient method for reactions involving sulfonyl hydrazides. nih.gov

| Green Chemistry Principle | Application in TPSH Research |

| Safer Solvents | Use of water as a reaction medium. chemimpex.comontosight.ai |

| Catalysis | Development of catalyst-free reaction protocols. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Energy Efficiency | Exploring energy-efficient methods like electrosynthesis. nih.gov |

Interdisciplinary Research Integrating 2,4,6-Triisopropylbenzenesulfonohydrazide Chemistry

The unique chemical properties of TPSH make it a valuable tool in a variety of scientific disciplines. Its integration into interdisciplinary research is a promising avenue for future innovation.

In medicinal chemistry , TPSH serves as a key intermediate in the synthesis of novel pharmaceutical compounds. chemimpex.com Its derivatives are being investigated for a range of therapeutic applications.

The field of materials science utilizes TPSH in the development of new polymers and materials with enhanced properties. ontosight.ai Its unique structure can be leveraged to create materials with improved thermal stability and mechanical strength. chemimpex.com

In analytical chemistry , TPSH is employed as a reagent for the detection and quantification of metal ions, contributing to the development of more accurate analytical methods. chemimpex.com

Future interdisciplinary research could see TPSH being used in areas such as supramolecular chemistry, where its structure could be exploited in the design of complex molecular architectures, and in the development of novel agrochemicals. chemimpex.com The continued collaboration between chemists, biologists, material scientists, and engineers will be crucial in unlocking the full potential of this versatile compound.

Q & A

Q. What are the key physicochemical properties of TPSH, and how do they influence its reactivity in synthetic applications?

TPSH (C₁₅H₂₆N₂O₂S) has a molecular weight of 298.45 g/mol, a melting point of 110–112°C (decomposition), and a density of 1.075 g/cm³. Its bulky 2,4,6-triisopropyl substituents confer steric hindrance, which stabilizes reactive intermediates (e.g., diazene) and enhances selectivity in reductions . The compound is hygroscopic and sensitive to moisture, requiring storage at –20°C under inert conditions .

Q. What is the standard synthetic protocol for TPSH, and what factors affect yield optimization?

TPSH is synthesized via reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine in THF at 0°C. A 40% yield is typical, with purification involving ether-water extraction and sodium sulfate drying. Key variables include stoichiometric control (5:1 hydrazine:sulfonyl chloride ratio) and maintaining low temperatures to minimize side reactions .

Q. How is TPSH characterized spectroscopically, and what diagnostic NMR signals confirm its structure?

TPSH exhibits distinct ¹H NMR signals at δ 7.19 ppm (aromatic protons) and δ 4.20–4.07 ppm (isopropyl methine groups). The NH proton appears as a broad singlet (~δ 5.43 ppm). ¹³C NMR confirms sulfonohydrazide functionality with signals at δ 152.9 ppm (C-SO₂) and δ 123.6 ppm (aromatic CH) .

Q. What are the primary applications of TPSH in organic synthesis under basic conditions?

TPSH is widely used to generate diazene (diimide) in situ for selective alkene reductions. It avoids over-reduction of carbonyl groups and tolerates esters, ketones, and organometallic complexes. Example protocols involve base-mediated activation (e.g., Et₃N) in THF or MeOH .

Advanced Research Questions

Q. How does TPSH enable stereochemical control in the Shapiro reaction, and what experimental parameters are critical for optimizing diastereoselectivity?

TPSH-derived hydrazones (e.g., N'-cyclobutylidene-TPSH) undergo Shapiro reaction with sec-BuLi to form alkyllithium intermediates. Stereoselectivity is governed by:

- Temperature gradient : Sequential cooling (–78°C to –20°C) stabilizes intermediates.

- Electrophile addition : Ketones or aldehydes must be added at –78°C to prevent premature quenching.

- Solvent choice : THF enhances lithiation efficiency vs. DME or Et₂O .

Q. What strategies mitigate side reactions during TPSH-mediated chemoselective reductions of polyolefinic systems?

In systems with multiple double bonds (e.g., natural product 1 in ), TPSH selectively reduces less hindered alkenes via steric modulation. Key steps include:

- Substrate pre-organization : Conformational analysis to predict reactive sites.

- Stoichiometric tuning : Limiting TPSH to 1.1–1.5 equivalents prevents over-reduction.

- HPLC purification : Post-reaction separation resolves regioisomers (e.g., 48% yield of 18a vs. 24% for 18b) .

Q. How can TPSH-derived hydrazones be leveraged to synthesize reactive carbene or carbenium ion intermediates?

Hydrazones formed from TPSH and carbonyl compounds (e.g., cyclobutanone) undergo thermal or photolytic cleavage to generate diazoalkanes. For example, N'-cyclobutylidene-TPSH (78% yield) decomposes under UV light to release carbenes for cyclopropanation .

Q. What safety protocols are essential for handling TPSH in large-scale reactions, and how does its flammability impact reactor design?

TPSH is a flammable solid (UN 1325, Class 4.1) requiring:

- Explosion-proof equipment : Grounded reactors and spark-resistant motors.

- Ventilation : Use fume hoods to prevent dust inhalation (S22/S24/25 precautions).

- Fire suppression : CO₂ or dry chemical extinguishers for solvent-compatible fires .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.